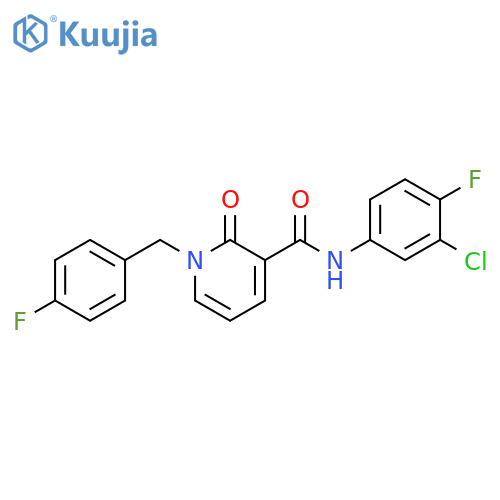

Cas no 946246-38-4 (N-(3-chloro-4-fluorophenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

N-(3-chloro-4-fluorophenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide 化学的及び物理的性質

名前と識別子

-

- 3-Pyridinecarboxamide, N-(3-chloro-4-fluorophenyl)-1-[(4-fluorophenyl)methyl]-1,2-dihydro-2-oxo-

- N-(3-chloro-4-fluorophenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

-

- インチ: 1S/C19H13ClF2N2O2/c20-16-10-14(7-8-17(16)22)23-18(25)15-2-1-9-24(19(15)26)11-12-3-5-13(21)6-4-12/h1-10H,11H2,(H,23,25)

- InChIKey: ZIPBCZLFQNDNCH-UHFFFAOYSA-N

- ほほえんだ: C1(=O)N(CC2=CC=C(F)C=C2)C=CC=C1C(NC1=CC=C(F)C(Cl)=C1)=O

N-(3-chloro-4-fluorophenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2743-0285-20mg |

N-(3-chloro-4-fluorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide |

946246-38-4 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2743-0285-5mg |

N-(3-chloro-4-fluorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide |

946246-38-4 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2743-0285-4mg |

N-(3-chloro-4-fluorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide |

946246-38-4 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2743-0285-40mg |

N-(3-chloro-4-fluorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide |

946246-38-4 | 90%+ | 40mg |

$140.0 | 2023-05-16 | |

| Life Chemicals | F2743-0285-2μmol |

N-(3-chloro-4-fluorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide |

946246-38-4 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2743-0285-15mg |

N-(3-chloro-4-fluorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide |

946246-38-4 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2743-0285-10μmol |

N-(3-chloro-4-fluorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide |

946246-38-4 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2743-0285-1mg |

N-(3-chloro-4-fluorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide |

946246-38-4 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2743-0285-30mg |

N-(3-chloro-4-fluorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide |

946246-38-4 | 90%+ | 30mg |

$119.0 | 2023-05-16 | |

| Life Chemicals | F2743-0285-5μmol |

N-(3-chloro-4-fluorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide |

946246-38-4 | 90%+ | 5μl |

$63.0 | 2023-05-16 |

N-(3-chloro-4-fluorophenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide 関連文献

-

Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898

-

Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674

-

Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717

-

Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345

-

Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603

-

Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293

-

Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615

N-(3-chloro-4-fluorophenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamideに関する追加情報

Introduction to N-(3-chloro-4-fluorophenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS No. 946246-38-4)

The compound N-(3-chloro-4-fluorophenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide, identified by the CAS registry number 946246-38-4, is a highly specialized organic molecule with significant potential in the field of medicinal chemistry. This compound belongs to the class of pyridone derivatives, which have been extensively studied for their diverse biological activities. The structure of this molecule is characterized by a pyridone ring system, a carboxamide group, and two aromatic substituents containing chlorine and fluorine atoms. These features make it a promising candidate for various therapeutic applications.

Recent advancements in computational chemistry and drug design have enabled researchers to explore the molecular interactions of this compound in greater detail. Studies have shown that the presence of halogen atoms, particularly chlorine and fluorine, significantly influences the physicochemical properties of the molecule. The chlorine and fluorine substituents enhance the lipophilicity of the compound, which is crucial for its absorption and bioavailability. Furthermore, these halogen atoms contribute to the stability of the molecule under physiological conditions.

The pyridone ring system in this compound plays a pivotal role in its pharmacological activity. Pyridones are known for their ability to form hydrogen bonds, which is essential for interactions with biological targets such as enzymes and receptors. The carboxamide group attached to the pyridone ring further enhances the hydrogen bonding capacity, making this compound a strong candidate for inhibiting specific enzymatic pathways. Recent studies have demonstrated that this compound exhibits potent inhibitory activity against certain kinases, which are key players in various disease pathways.

In terms of synthesis, this compound can be prepared through a multi-step process involving nucleophilic substitutions, condensation reactions, and amide bond formations. The synthesis strategy typically involves the use of activated intermediates to ensure high yields and purity. Researchers have optimized the reaction conditions to minimize side reactions and maximize the formation of the desired product. The use of microwave-assisted synthesis has also been explored to accelerate the reaction process and improve efficiency.

The biological evaluation of this compound has revealed its potential as a lead molecule for drug development. Preclinical studies have demonstrated that it exhibits selective activity against specific cellular targets while showing minimal toxicity to non-target cells. This selectivity is attributed to the precise positioning of functional groups within the molecule, which allows for specific interactions with biological targets.

Moreover, computational modeling techniques such as molecular docking and dynamics simulations have provided insights into the binding mode of this compound with its target proteins. These studies have highlighted key residues involved in ligand binding and suggested potential modifications to further enhance binding affinity and selectivity.

In conclusion, N-(3-chloro-4-fluorophenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS No. 946246-38-4) represents a significant advancement in medicinal chemistry due to its unique structural features and promising biological activity. Continued research into its mechanism of action, optimization of its pharmacokinetic properties, and further preclinical testing will be essential for determining its therapeutic potential.

946246-38-4 (N-(3-chloro-4-fluorophenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide) 関連製品

- 151563-53-0(4-amino-3-(5-methylthiophen-2-yl)butanoic acid)

- 1017778-40-3(3'-Ethoxy-2',4'-difluoroacetophenone)

- 2228323-48-4(3-oxo-1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclobutane-1-carboxylic acid)

- 871021-20-4(Thiazole, 5-(2-chlorophenoxy)-)

- 765899-93-2(2-(Aminomethyl)-7-methylnaphthalene)

- 73053-81-3(1H-Indole,3-(2-ethyl-5-oxazolyl)-)

- 2680623-14-5(6-Methyl-1-(trifluoroacetyl)piperidine-2-carboxylic acid)

- 2229018-62-4(4-3-(methylsulfanyl)phenyloxane-2,6-dione)

- 2411248-13-8(N-({5H,6H,7H,8H-imidazo1,2-apyridin-5-yl}methyl)but-2-ynamide)

- 147224-50-8((R)-4-(Tert-butoxy)-2-(4-chlorophenyl)-4-oxobutanoic acid)